molecular formula C8H13NS B12669746 4,5-Dimethyl-2-propylthiazole CAS No. 41981-72-0

4,5-Dimethyl-2-propylthiazole

Cat. No.: B12669746
CAS No.: 41981-72-0
M. Wt: 155.26 g/mol
InChI Key: VCGGTZJUUXVOOJ-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-propylthiazole is an organic compound belonging to the class of 2,4,5-trisubstituted thiazoles. These compounds are characterized by a thiazole ring substituted at positions 2, 4, and 5. The molecular formula of this compound is C8H13NS, and it has a molecular weight of 155.26 g/mol . This compound has been detected in various foods, such as common mushrooms, and is considered a potential biomarker for the consumption of these foods .

Preparation Methods

The synthesis of 4,5-Dimethyl-2-propylthiazole typically involves the reaction of appropriate thiazole precursors with alkylating agents under controlled conditions. One common synthetic route includes the alkylation of 4,5-dimethylthiazole with propyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

4,5-Dimethyl-2-propylthiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often target the thiazole ring, leading to the formation of dihydrothiazoles.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Scientific Research Applications

4,5-Dimethyl-2-propylthiazole has several scientific research applications across various fields:

    Chemistry: In organic synthesis, this compound is used as a building block for the synthesis of more complex thiazole derivatives. It is also employed in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore the pharmacological properties of this compound and its derivatives. These studies aim to identify potential therapeutic applications, such as antimicrobial agents or enzyme inhibitors.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flavors and fragrances.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-propylthiazole is not fully understood. it is believed to interact with various molecular targets and pathways. In biological systems, thiazole derivatives are known to inhibit the activity of certain enzymes, such as proteases and kinases. These interactions can lead to the modulation of cellular processes, including signal transduction, metabolism, and gene expression .

Comparison with Similar Compounds

4,5-Dimethyl-2-propylthiazole can be compared with other 2,4,5-trisubstituted thiazoles, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

41981-72-0

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

4,5-dimethyl-2-propyl-1,3-thiazole

InChI

InChI=1S/C8H13NS/c1-4-5-8-9-6(2)7(3)10-8/h4-5H2,1-3H3

InChI Key

VCGGTZJUUXVOOJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(S1)C)C

Origin of Product

United States

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